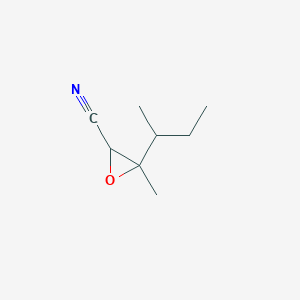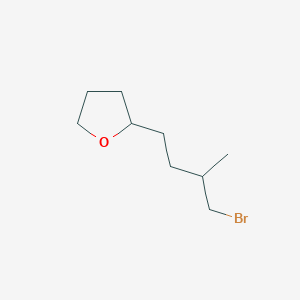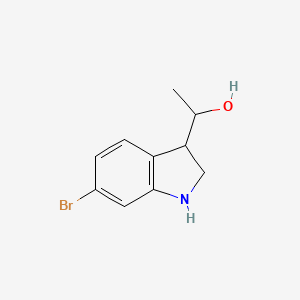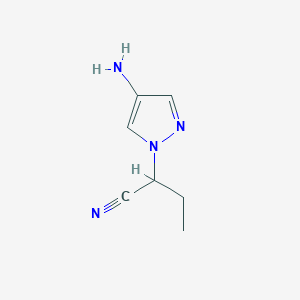![molecular formula C11H15NO B13169826 6,6-Dimethylspiro[bicyclo[3.1.1]heptane-2,2'-oxirane]-3'-carbonitrile](/img/structure/B13169826.png)
6,6-Dimethylspiro[bicyclo[3.1.1]heptane-2,2'-oxirane]-3'-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Dimethylspiro[bicyclo[3.1.1]heptane-2,2’-oxirane]-3’-carbonitrile is a complex organic compound with the molecular formula C10H16O. It is also known by other names such as β-Pinene oxide and 2,10-Epoxypinane . This compound is characterized by its unique spiro structure, which includes a bicyclic heptane ring fused with an oxirane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethylspiro[bicyclo[3.1.1]heptane-2,2’-oxirane]-3’-carbonitrile typically involves the epoxidation of β-pinene. The reaction is carried out using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions to ensure the formation of the desired oxirane ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The process is designed to be efficient and scalable, ensuring high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethylspiro[bicyclo[3.1.1]heptane-2,2’-oxirane]-3’-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxirane ring into diols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly employed.
Major Products Formed
Oxidation: Formation of epoxides and ketones.
Reduction: Formation of diols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6,6-Dimethylspiro[bicyclo[3.1.1]heptane-2,2’-oxirane]-3’-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,6-Dimethylspiro[bicyclo[3.1.1]heptane-2,2’-oxirane]-3’-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
β-Pinene oxide: A closely related compound with similar structural features.
2,10-Epoxypinane: Another compound with an oxirane ring fused to a bicyclic structure.
Uniqueness
6,6-Dimethylspiro[bicyclo[3.1.1]heptane-2,2’-oxirane]-3’-carbonitrile is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,3'-oxirane]-2'-carbonitrile |
InChI |
InChI=1S/C11H15NO/c1-10(2)7-3-4-11(8(10)5-7)9(6-12)13-11/h7-9H,3-5H2,1-2H3 |
InChI Key |
JWBOYNKWQXOYFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC3(C1C2)C(O3)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(E)-2-(Furan-3-YL)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13169754.png)
![1,8-Dioxaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13169762.png)





![1-[2-Hydroxy-3-(methylamino)propyl]cyclobutane-1-carbonitrile](/img/structure/B13169797.png)



